Inverted 5-HT₂A/5-HT₂C Selectivity Profile of 25B-NBOH Versus 25B-NBOMe
25B-NBOH hydrochloride exhibits an inverted receptor selectivity profile relative to its closest structural analog, 25B-NBOMe. 25B-NBOH displays higher affinity for 5-HT₂C (pKᵢ = 9.4; Kᵢ ≈ 0.40 nM) than for 5-HT₂A (pKᵢ = 8.3; Kᵢ ≈ 5.0 nM), yielding a 12.6-fold preference for 5-HT₂C [1][2]. In contrast, 25B-NBOMe is reported to be approximately 100-fold selective for 5-HT₂A (Kᵢ = 0.05 nM) over 5-HT₂C (Kᵢ = 4.6 nM) . This reversed selectivity has implications for functional signaling bias: 5-HT₂C-preferring agonists activate distinct intracellular cascades (phospholipase A₂-mediated arachidonic acid release) more potently than 5-HT₂A-preferring ligands, potentially altering the balance between hallucinogenic and non-hallucinogenic downstream effects [1].
| Evidence Dimension | 5-HT₂A vs 5-HT₂C receptor binding affinity (pKᵢ / Kᵢ) |
|---|---|
| Target Compound Data | 25B-NBOH: 5-HT₂A pKᵢ = 8.3 (Kᵢ ≈ 5.0 nM); 5-HT₂C pKᵢ = 9.4 (Kᵢ ≈ 0.40 nM); 5-HT₂C/5-HT₂A ratio ≈ 12.6:1 |
| Comparator Or Baseline | 25B-NBOMe: 5-HT₂A Kᵢ = 0.05 nM; 5-HT₂C Kᵢ = 4.6 nM; 5-HT₂A/5-HT₂C ratio ≈ 92:1 (approximately 100-fold 5-HT₂A-selective) |
| Quantified Difference | Selectivity direction is inverted: 25B-NBOH favors 5-HT₂C (12.6-fold), whereas 25B-NBOMe favors 5-HT₂A (~100-fold). Absolute 5-HT₂A affinity difference: 25B-NBOMe is approximately 100-fold tighter binding (0.05 nM vs ~5.0 nM). |
| Conditions | Radioligand competition binding assays using [¹²⁵I]DOI at human recombinant 5-HT₂A and 5-HT₂C receptors expressed in HEK-293 cells [1] |
Why This Matters
For researchers studying 5-HT₂C-mediated signaling pathways or seeking to dissociate 5-HT₂A vs 5-HT₂C contributions to behavioral or physiological responses, 25B-NBOH provides a 5-HT₂C-preferring tool compound that is pharmacologically distinct from the 5-HT₂A-preferring 25B-NBOMe.
- [1] Hansen M, Phonekeo K, Paine JS, et al. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT₂A/₂C agonists. ACS Chemical Neuroscience. 2014;5(3):243-249. doi:10.1021/cn400216u View Source
- [2] Bertin Bioreagent. 25B-NBOH (hydrochloride) Analytical Standard Datasheet, CAT N°: 18328. pKᵢ values: 5-HT₂A = 8.3, 5-HT₂C = 9.4. View Source
